molecular formula C7H6ClNO3 B14616498 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid CAS No. 57556-59-9

2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid

Cat. No.: B14616498
CAS No.: 57556-59-9
M. Wt: 187.58 g/mol
InChI Key: AKRVCMUSVJXRBZ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 5-hydroxy-6-methylpyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-5-oxo-6-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 2-chloro-5-hydroxy-6-methylpyridine-3-methanol.

    Substitution: Formation of 2-amino-5-hydroxy-6-methylpyridine-3-carboxylic acid or 2-thio-5-hydroxy-6-methylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the hydroxyl group.

    5-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.

    2-Hydroxy-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom and has a hydroxyl group at a different position.

Uniqueness

2-Chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

57556-59-9

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-chloro-5-hydroxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-3-5(10)2-4(7(11)12)6(8)9-3/h2,10H,1H3,(H,11,12)

InChI Key

AKRVCMUSVJXRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)O

Origin of Product

United States

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